molecular formula C14H21NO2 B4773082 4-(4-phenoxybutyl)morpholine

4-(4-phenoxybutyl)morpholine

Cat. No.: B4773082
M. Wt: 235.32 g/mol
InChI Key: QOKZEUSWIBCSRV-UHFFFAOYSA-N
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Description

4-(4-Phenoxybutyl)morpholine is a morpholine derivative characterized by a phenoxybutyl substituent attached to the morpholine ring. Morpholine derivatives are widely utilized in medicinal chemistry due to their versatility as building blocks, metabolic stability, and ability to modulate physicochemical properties such as solubility and lipophilicity. The phenoxybutyl group may enhance lipophilicity and influence binding interactions in biological systems, similar to other aryl-alkyl substituents observed in related compounds .

Properties

IUPAC Name

4-(4-phenoxybutyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-6-14(7-3-1)17-11-5-4-8-15-9-12-16-13-10-15/h1-3,6-7H,4-5,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKZEUSWIBCSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-phenoxybutyl)morpholine typically involves the reaction of morpholine with 4-phenoxybutyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for 4-(4-phenoxybutyl)morpholine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Phenoxybutyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of phenoxybutanoic acid derivatives.

    Reduction: Formation of phenoxybutylamine derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-(4-Phenoxybutyl)morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(4-phenoxybutyl)morpholine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

The substituent on the morpholine ring critically determines the compound’s electronic, steric, and functional characteristics. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Morpholine Derivatives
Compound Name Substituent Key Properties/Effects Applications References
4-(4-Nitrobenzyl)morpholine 4-Nitrobenzyl Electron-withdrawing nitro group enhances reactivity; crystallizes in monoclinic system. Used in anticancer drug synthesis. Anticancer intermediates
4-(Phenylsulfonyl)morpholine Phenylsulfonyl Sulfonyl group increases polarity and hydrogen-bonding capacity. Heterocyclic frameworks in drug design
4-(4-Trifluoromethylphenyl)morpholine 4-Trifluoromethylphenyl CF₃ group improves metabolic stability and electron-withdrawing effects. Kinase inhibitors, receptor modulators
4-(4-Bromo-3-fluorophenyl)morpholine Halogenated aryl Bromo and fluoro groups enhance halogen bonding; impacts safety and reactivity. Pharmaceutical intermediates
Thiomorpholine analogs (e.g., 4-(4-nitrophenyl)thiomorpholine) Sulfur replaces oxygen Increased lipophilicity; forms weak hydrogen bonds (C–H···O) and aromatic stacking. Antimycobacterial agents

Physicochemical Properties

  • Lipophilicity : Thiomorpholine derivatives exhibit higher logP values than morpholine analogs due to sulfur’s hydrophobic nature .
  • Solubility: Sulfonyl and nitro groups enhance water solubility via polarity, whereas aryl-alkyl chains (e.g., phenoxybutyl) may reduce it.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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